2-(1-oxo-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-yl)-6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one
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Description
2-(1-oxo-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-yl)-6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H21F3N6O2 and its molecular weight is 446.434. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Herbicide Development and Mechanism
One notable application of pyridazinone derivatives, similar to the compound , is in the development of herbicides. For example, pyridazinone compounds have been shown to inhibit the Hill reaction and photosynthesis in plants, contributing to their phytotoxicity. This mechanism is similar to the action of atrazine, a well-known herbicide. Additionally, specific substitutions on the pyridazinone structure can impart resistance to metabolic detoxification in plants and interfere with chloroplast development, further enhancing their herbicidal efficacy (Hilton et al., 1969).
Pharmaceutical Research
The compound's structural relation to piperazine derivatives makes it relevant in pharmaceutical research. Piperazine derivatives have been investigated for their potential as alpha-subtype selective 5-HT-1D receptor agonists, useful in migraine treatment with fewer side effects (Habernickel, 2001). Another application in this field includes the design and synthesis of fluoroquinolones for activity against Mycobacterium tuberculosis in mice (Shindikar & Viswanathan, 2005).
Synthesis and Structural Studies
Research into the synthesis and structural analysis of compounds containing pyridazine, such as the one mentioned, is a significant area of study. This research often focuses on developing new synthetic routes and studying the tautomeric structures of these compounds for potential applications in various fields, including medicinal chemistry (Shawali, 1977).
Properties
IUPAC Name |
2-[1-oxo-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-yl]-6-pyrazol-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O2/c1-15(30-19(31)7-6-18(26-30)29-9-3-8-25-29)20(32)28-12-10-27(11-13-28)17-5-2-4-16(14-17)21(22,23)24/h2-9,14-15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVIJWBVIYZSMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)N3C(=O)C=CC(=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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